Phenylglyoxal

Arginine modification Protein chemistry Chemical biology

Phenylglyoxal (PGO) is the superior choice for the precise chemical modification of arginyl residues, offering unmatched selectivity over competitors like glyoxal and methylglyoxal. Its reaction rate with arginine is notably faster than p-hydroxyphenylglyoxal (HPGO), streamlining workflows. This reagent also demonstrates significantly higher potency than 1,2-cyclohexanedione as an enzyme inhibitor and creates a characteristic UV absorbance shift for targeted peptide analysis. For researchers requiring high-confidence, high-quality data in active site mapping, enzyme inhibition, and proteomics, PGO's unique kinetic and selectivity profile ensures cleaner, more interpretable experimental outcomes.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 1074-12-0
Cat. No. B086788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylglyoxal
CAS1074-12-0
SynonymsPhenylglyoxal
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=O
InChIInChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H
InChIKeyOJUGVDODNPJEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylglyoxal (CAS 1074-12-0) for Arginine Modification: Procurement Considerations


Phenylglyoxal (PGO, C6H5C(O)C(O)H) is an aromatic α-ketoaldehyde that exists as a yellow liquid in anhydrous form but is commonly supplied and used as a colorless crystalline hydrate [1]. As a reagent, it is highly selective for the modification of arginyl residues in peptides and proteins [2]. This specificity, validated through reaction product analysis showing preferential modification of arginine over other amino acid side chains, underpins its utility in biochemical assays for active site mapping and enzyme inhibition studies [3].

Procurement Rationale for Phenylglyoxal vs. Other α-Dicarbonyls


The class of α-dicarbonyl arginine modifiers (e.g., glyoxal, methylglyoxal, 2,3-butanedione, 1,2-cyclohexanedione) cannot be considered interchangeable. Head-to-head studies demonstrate that Phenylglyoxal (PGO) offers a unique combination of superior selectivity for the arginine guanidino group and a kinetically defined reactivity profile [1]. For instance, while glyoxal (GO) and methylglyoxal (MGO) react rapidly with arginine, they also exhibit significant cross-reactivity with lysine residues, leading to off-target protein modifications [1]. Conversely, PGO is shown to be much less reactive toward lysine, ensuring cleaner, more interpretable experimental results [1]. The quantitative evidence in Section 3 establishes Phenylglyoxal's specific advantages over these closely related compounds.

Quantitative Evidence for Differentiated Selection of Phenylglyoxal (CAS 1074-12-0)


Superior Selectivity for Arginine Over Lysine Compared to Glyoxal and Methylglyoxal

In a direct comparison of reaction products, Phenylglyoxal (PGO) demonstrated the highest specificity for arginine residues among α-ketoaldehydes. While all three compounds (PGO, glyoxal/GO, methylglyoxal/MGO) reacted with the guanidino group of arginine, PGO was 'much less reactive' with the epsilon-amino group of lysine [1]. In contrast, GO and MGO reacted with lysine residues to a 'significant extent', as confirmed by product analysis [1].

Arginine modification Protein chemistry Chemical biology

Faster Initial Reaction Rate with Arginine Compared to p-Hydroxyphenylglyoxal (HPGO)

Spectrophotometric analysis comparing the reaction rates of Phenylglyoxal (PGO) and its analog (p-hydroxyphenyl)glyoxal (HPGO) with arginyl compounds revealed a stark kinetic difference. At pH 9.0 in the absence of borate, the initial rate of PGO was 15 to 20 times greater than that of HPGO [1]. Even in the presence of borate, which accelerates the reaction, PGO remained 1.6 times faster [1].

Arginine modification Enzyme inhibition Spectrophotometry

Intermediate Inhibitory Potency in a Cell-Free Enzyme System vs. 2,3-Butanedione and 1,2-Cyclohexanedione

A study on the arginine-specific irreversible inhibition of avian liver phosphoenolpyruvate carboxykinase provided second-order rate constants for three common dicarbonyl reagents. The second-order rate constant for Phenylglyoxal was determined to be 3.42 M^-1 min^-1, which was comparable to 2,3-butanedione (3.13 M^-1 min^-1) but approximately an order of magnitude higher than 1,2-cyclohexanedione (0.313 M^-1 min^-1) [1].

Enzyme kinetics Arginine-specific reagents Inhibition

Quantified Inactivation Rate in Purine Nucleoside Phosphorylase (PNP) from Micrococcus luteus

Chemical modification studies on Micrococcus luteus purine nucleoside phosphorylase (PNP) demonstrated that inactivation by Phenylglyoxal followed pseudo-first-order kinetics with a bimolecular rate constant of 0.015 min^-1 mM^-1 at 30°C [1]. This rate constant provides a precise quantitative benchmark for planning and comparing PGO-based inactivation experiments in bacterial enzyme systems.

Enzyme kinetics Microbiology Active site mapping

Key Application Scenarios for Phenylglyoxal Based on Quantitative Evidence


High-Fidelity Active Site Mapping of Enzymes

Researchers requiring precise identification of catalytic arginine residues can use Phenylglyoxal (PGO) for chemical modification. Its demonstrated superior selectivity for arginine over lysine, as compared to glyoxal and methylglyoxal [1], minimizes off-target effects and increases confidence that observed loss of enzyme activity is directly linked to arginine modification. This is crucial for generating high-quality data in structure-function studies.

Rapid and Efficient Arginine Labeling for Bioconjugation

PGO is the reagent of choice for time-sensitive bioconjugation applications targeting arginine. Its initial reaction rate with arginine is 15-20 times faster than p-hydroxyphenylglyoxal (HPGO) in the absence of borate [2], allowing for quicker and more efficient labeling of peptides and proteins with probes (e.g., 14C or fluorophores), thereby streamlining workflows and reducing reagent costs.

Potent Inhibition of Arginine-Dependent Enzyme Systems

For studies investigating the role of arginine in enzyme catalysis, PGO provides a potent and well-characterized inhibitory tool. In comparative kinetic studies, PGO was shown to inhibit avian liver phosphoenolpyruvate carboxykinase with a second-order rate constant (3.42 M^-1 min^-1) that is an order of magnitude greater than that of 1,2-cyclohexanedione [3]. This makes PGO a more effective reagent for achieving significant enzyme inactivation at lower concentrations or shorter timescales compared to less potent alternatives.

Chromatographic Identification and Sequencing of Arginine-Containing Peptides

Phenylglyoxal derivatization enables selective identification of arginine residues in complex peptide mixtures. For example, it has been successfully applied to neuropeptides like dynorphin A and substance P, where the resulting phenylglyoxal-arginine adduct produces a characteristic UV absorbance shift detectable by photodiode array detection [4]. This allows for targeted analysis and sequencing of arginine-containing fragments, a valuable tool in proteomics and peptide analysis workflows.

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